L-Phenylalanine NHS Ester Hydrobromide

Description

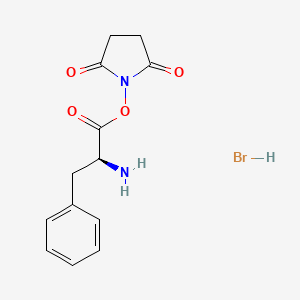

Structure

3D Structure of Parent

Properties

Molecular Formula |

C13H15BrN2O4 |

|---|---|

Molecular Weight |

343.17 g/mol |

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) (2S)-2-amino-3-phenylpropanoate;hydrobromide |

InChI |

InChI=1S/C13H14N2O4.BrH/c14-10(8-9-4-2-1-3-5-9)13(18)19-15-11(16)6-7-12(15)17;/h1-5,10H,6-8,14H2;1H/t10-;/m0./s1 |

InChI Key |

IOWDNACZDCORQW-PPHPATTJSA-N |

Isomeric SMILES |

C1CC(=O)N(C1=O)OC(=O)[C@H](CC2=CC=CC=C2)N.Br |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)C(CC2=CC=CC=C2)N.Br |

Origin of Product |

United States |

Synthetic Methodologies for L Phenylalanine Nhs Ester Hydrobromide and Its Analogues

Established Synthetic Routes to L-Phenylalanine NHS Ester Hydrobromide

The preparation of this compound involves the activation of the carboxyl group of L-phenylalanine to make it susceptible to nucleophilic attack by N-hydroxysuccinimide. This process requires specific strategies to ensure high yield and purity of the final product.

Carboxyl Group Activation Strategies for NHS Ester Formation

The formation of an NHS ester from a carboxylic acid, such as L-phenylalanine, proceeds through the activation of the carboxyl group. This activation is necessary because the hydroxyl group of a carboxylic acid is a poor leaving group. A common and effective strategy involves the use of carbodiimides, most notably dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).

The reaction mechanism begins with the protonation of the carbodiimide (B86325) by the carboxylic acid, forming a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by N-hydroxysuccinimide. The subsequent collapse of the tetrahedral intermediate results in the formation of the desired NHS ester and a urea (B33335) byproduct (e.g., dicyclohexylurea when using DCC). This strategy is widely employed due to its efficiency under mild reaction conditions.

Role of Coupling Reagents and Catalysts in Synthesis Efficiency

The choice of coupling reagent is critical for the efficiency of NHS ester formation, influencing reaction rates and minimizing side reactions. While carbodiimides like DCC and EDC are effective, their use can sometimes be complicated by the formation of insoluble urea byproducts, which can hinder purification. researchgate.net

To enhance coupling efficiency and reduce the potential for side reactions, additives are often used. These additives can act as catalysts or prevent the formation of undesired products. For instance, the reaction can be facilitated by reagents such as O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU) and O-(Benzotriazol-1-yl)- N,N,N',N'-tetramethyluronium tetrafluoroborate (B81430) (TBTU), which have been shown to promote rapid and efficient coupling with minimal racemization. peptide.com Other advanced coupling reagents like (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyAOP) are particularly effective, even for sterically hindered amino acids. peptide.com The selection of the appropriate coupling reagent and any additives is crucial for optimizing the yield and purity of the L-Phenylalanine NHS ester.

Purification and Isolation Techniques for Research-Grade Reagent

Obtaining a high-purity, research-grade this compound necessitates effective purification and isolation techniques. The primary impurity in syntheses utilizing carbodiimide coupling agents is the corresponding urea byproduct. For instance, dicyclohexylurea, formed from DCC, is largely insoluble in many organic solvents and can often be removed by filtration. researchgate.net

Following the removal of the urea byproduct, further purification is typically achieved through recrystallization or chromatography. Recrystallization from an appropriate solvent system, such as ethyl acetate (B1210297) and hexane, can yield highly pure crystalline product. orgsyn.org For more challenging purifications, silica (B1680970) gel column chromatography can be employed to separate the desired product from any remaining starting materials or soluble byproducts. orgsyn.org The final product is often isolated as a stable hydrobromide salt, which can be precipitated from the reaction mixture and dried under vacuum to ensure the removal of residual solvents. orgsyn.orgrsc.org

Synthesis of N-Protected L-Phenylalanine NHS Ester Variants (e.g., Fmoc- and Boc-Protected)

In peptide synthesis, the α-amino group of the amino acid must be protected to prevent unwanted polymerization. The two most common amine protecting groups are the fluorenylmethyloxycarbonyl (Fmoc) and the tert-butyloxycarbonyl (Boc) groups. The synthesis of these N-protected L-Phenylalanine NHS esters follows similar principles of carboxyl group activation but with considerations for the stability and reactivity of the protecting group.

Impact of Amine Protecting Groups on Reaction Selectivity and Yield

The synthesis of Boc-L-phenylalanine has been reported with yields as high as 92%. nih.gov A general procedure for the synthesis of Boc-L-Phe-OSu reports a yield of 58%. In the case of Fmoc protection, the synthesis of an Fmoc-protected amino acid ester has been achieved with an 88% yield. These protecting groups generally provide good selectivity, preventing side reactions at the amino terminus during the activation of the carboxyl group. The specific reaction conditions, including the choice of solvent and coupling reagent, are optimized to maximize the yield for each protected amino acid.

| Compound | Protecting Group | Reported Yield |

|---|---|---|

| N-(Boc)-L-Phenylalanine | Boc | 92% |

| Boc-L-Phe-OSu | Boc | 58% |

| Fmoc-L-3-(2-benzothienyl)alanine methyl ester | Fmoc | 88% |

Development of Orthogonal Protecting Group Strategies

A key concept in modern peptide synthesis is the use of orthogonal protecting groups. This strategy allows for the selective removal of one type of protecting group in the presence of others. biosynth.com The most widely used orthogonal combination is the Fmoc group for N-terminal protection and tert-butyl (tBu) based groups for side-chain protection. orgsyn.org The Fmoc group is base-labile and can be removed with a mild base like piperidine, while the tBu group is acid-labile and is typically removed with a strong acid such as trifluoroacetic acid (TFA). orgsyn.orgbiosynth.com

This orthogonality is crucial when synthesizing complex peptides or when side-chain modifications are required. For instance, a peptide can be assembled on a solid support using Fmoc-amino acids, and then a specific side-chain protecting group can be selectively removed to allow for modification, while the N-terminal Fmoc group and other side-chain protecting groups remain intact. The Boc/benzyl (Bzl) protection scheme is considered quasi-orthogonal as both are removed by acid, but under different strengths. biosynth.com The development of these strategies has been instrumental in advancing the synthesis of complex and modified peptides.

| N-Terminal Protecting Group | Side-Chain Protecting Group | Deprotection Condition (N-Terminal) | Deprotection Condition (Side-Chain) | Orthogonality |

|---|---|---|---|---|

| Fmoc | tBu | Base (e.g., Piperidine) | Acid (e.g., TFA) | Yes |

| Boc | Bzl | Acid (e.g., TFA) | Strong Acid (e.g., HF) | Quasi-orthogonal |

Stereochemical Purity and Control in Synthesis

The biological and pharmaceutical efficacy of L-phenylalanine derivatives is intrinsically linked to their stereochemistry. Therefore, maintaining the stereochemical integrity of the α-carbon during the synthesis of this compound and its analogues is of paramount importance. The activation of the carboxylic acid group, a necessary step for forming the N-hydroxysuccinimide (NHS) ester, presents a significant risk of epimerization, which can compromise the chiral purity of the final product.

Epimerization is a chemical process that can alter the configuration of a single stereocenter in a molecule containing multiple stereocenters. mdpi.com In the context of amino acid chemistry, this side reaction can lead to the formation of the undesired D-enantiomer from the L-starting material, resulting in a loss of biological activity and complicating purification processes. mdpi.com

The primary mechanism responsible for racemization during the activation of N-protected amino acids involves the formation of a 5(4H)-oxazolone, also known as an azlactone. mdpi.com This process is particularly prevalent when the amino group is protected by an acyl-type group. The reaction is initiated by the activation of the carboxyl group, followed by an intramolecular cyclization where the amide oxygen attacks the activated carboxyl carbon. The resulting oxazolone (B7731731) intermediate has an acidic proton at the α-carbon (C4), which can be readily abstracted by a base. Tautomerization leads to an achiral enol or a resonance-stabilized aromatic oxazole, temporarily destroying the stereocenter. Subsequent reprotonation can occur from either face, leading to a mixture of L- and D-isomers. mdpi.commdpi.com

Several factors significantly influence the rate and extent of epimerization during the synthesis of active esters like the NHS ester of L-phenylalanine:

N-Protecting Group: The nature of the N-acyl protecting group plays a critical role. Protecting groups that enhance the electron-withdrawing character of the amide carbonyl facilitate oxazolone formation and subsequent racemization. For instance, N-acetyl or N-benzoyl groups are known to be more prone to racemization compared to urethane-type protecting groups like tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz). mdpi.com The Boc group, commonly used in the synthesis of L-Phenylalanine NHS ester, generally offers good protection against racemization. chemimpex.comsigmaaldrich.com

Coupling Reagents and Additives: The choice of coupling reagent used to activate the carboxylic acid is crucial. Reagents like O-Benzotriazol-1-yl-N,N,N′,N′-tetramethyluronium hexafluorophosphate (HBTU) are often used in conjunction with additives like 1-Hydroxybenzotriazole (HOBt) to suppress racemization. nih.gov

Base: The type of base, its strength, and its stoichiometry are pivotal. Strong, sterically hindered tertiary amines like N,N-Diisopropylethylamine (DIPEA) have been shown to promote racemization, especially when used in excess. mdpi.com Studies have demonstrated that using weaker bases, such as pyridine, or carefully controlling the stoichiometry of the base can significantly reduce the loss of stereochemical integrity. mdpi.com

Analytical Methods for Determining Stereochemical Purity

To ensure the final product meets the required stereochemical standards, rigorous analytical testing is essential. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase is a primary technique for separating and quantifying enantiomers, allowing for the precise determination of enantiomeric excess (ee). nih.govwaters.com

Another powerful method involves derivatization with a chiral agent to form diastereomers, which can then be separated using standard achiral chromatography. Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) is a widely used chiral derivatizing agent for amino acids. nih.gov The resulting diastereomers can be separated by reversed-phase HPLC and detected by UV or mass spectrometry (MS), providing a reliable assessment of chiral purity. nih.govnih.gov Additionally, NMR analysis of derivatives formed with chiral auxiliaries, such as Mosher's acid ((R)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride), can be employed to confirm the absolute configuration and detect any epimerization. nih.gov

The table below summarizes findings from a study on the amidation of N-acetyl-L-phenylalanine, illustrating the profound impact of the chosen base on the retention of stereochemical configuration. While not the direct synthesis of an NHS ester, this data provides valuable insight into the factors controlling epimerization during the activation of the phenylalanine carboxyl group.

| Entry | Coupling Agent | Base (Equivalents) | Reaction Time (h) | Diastereomeric Ratio (L:D) | Reference |

| 1 | TBTU | DIPEA (2.2) | 24 | 35:65 | mdpi.com |

| 2 | TBTU | DIPEA (1.0) | 24 | 40:60 | mdpi.com |

| 3 | TBTU | Pyridine (1.1) | 24 | 91:9 | mdpi.com |

| 4 | TBTU | 2,6-Lutidine (1.1) | 24 | 85:15 | mdpi.com |

This table is based on the amidation of N-acetyl-L-phenylalanine with 1,3,4,6-tetra-O-acetyl-β-D-glucosamine and is intended to illustrate the influence of the base on stereochemical outcomes during carboxyl activation.

Mechanistic Investigations of L Phenylalanine Nhs Ester Reactivity

Nucleophilic Acyl Substitution Mechanism with Primary Amines

The reaction of L-Phenylalanine NHS ester with primary amines, such as the ε-amino group of a lysine (B10760008) residue in a protein, proceeds through a well-established nucleophilic acyl substitution mechanism. This reaction is favored under physiologic to slightly alkaline conditions (pH 7.2 to 9). thermofisher.com At these pH levels, a significant portion of the primary amines are deprotonated and thus nucleophilic, enabling them to attack the electrophilic carbonyl carbon of the NHS ester. lumiprobe.com

The mechanism involves the nucleophilic amine attacking the carbonyl carbon of the ester, leading to the formation of a transient tetrahedral intermediate. glenresearch.com This intermediate then collapses, resulting in the expulsion of the N-hydroxysuccinimide (NHS) leaving group and the formation of a stable amide bond between the L-phenylalanine moiety and the primary amine. glenresearch.com The resulting amide bond is highly stable, a key feature for creating lasting bioconjugates. glenresearch.com

The reaction kinetics generally follow a second-order rate law, being first order in both the NHS ester and the amine concentration. Studies on other NHS esters have shown that the rate of reaction increases with the basicity (and thus nucleophilicity) of the amine. mst.edu The formation of the amide bond is a thermodynamically favorable process, driven by the formation of the very stable amide linkage and the release of the relatively stable NHS leaving group.

| Half-life of NHS ester | Hours at neutral pH, minutes at alkaline pH thermofisher.com | Highly dependent on pH and temperature |

Note: This table presents generalized data for NHS esters as specific values for L-Phenylalanine NHS Ester Hydrobromide are not available.

The N-hydroxysuccinimide (NHS) moiety is an excellent leaving group, a critical feature that drives the nucleophilic acyl substitution reaction forward. Its effectiveness as a leaving group stems from the stability of the resulting N-hydroxysuccinimide anion, which is resonance-stabilized. Upon its departure, NHS is released into the reaction medium. thermofisher.com

The fate of the released NHS is primarily as a soluble byproduct in the reaction mixture. It is relatively stable in aqueous solution but can be removed during the purification of the final conjugate through standard techniques such as dialysis, size-exclusion chromatography, or precipitation. interchim.fr The release of NHS can be monitored spectrophotometrically, as it absorbs light in the 260-280 nm range, which can be used to follow the progress of the reaction or to assess the initial reactivity of the NHS ester reagent. thermofisher.comthermofisher.com

Chemoselectivity and Specificity in Bioconjugation Reactions

A key advantage of NHS esters in bioconjugation is their high chemoselectivity for primary amines over other nucleophilic functional groups present in biomolecules, particularly under controlled pH conditions. glenresearch.com This selectivity allows for the targeted modification of specific sites on proteins, most notably the N-terminal α-amino group and the ε-amino group of lysine residues. nih.gov

While primary amines are the primary targets for NHS esters, side reactions with other nucleophilic amino acid side chains can occur, especially under less controlled conditions such as higher pH or with a large excess of the NHS ester.

Lysine: The ε-amino group of lysine is the most common target for NHS esters in proteins due to its high nucleophilicity at physiological pH. nih.gov

Serine, Threonine, and Tyrosine: The hydroxyl groups of these amino acids can be acylated by NHS esters to form ester linkages. However, these ester bonds are significantly less stable than the amide bonds formed with amines and are prone to hydrolysis, especially at higher pH. nih.govsigmaaldrich.comresearchgate.net Reports indicate that up to 20% of linkages in some cross-linking experiments can involve these hydroxyl-containing residues. sigmaaldrich.com

Arginine: The guanidinium (B1211019) group of arginine is generally not reactive towards NHS esters under typical bioconjugation conditions as it is protonated and thus non-nucleophilic. biorxiv.org However, some studies have reported reactivity under specific circumstances, though it is considered a minor reaction pathway. researchgate.netstackexchange.com

Cysteine: The sulfhydryl group of cysteine is a potent nucleophile. While it can react with NHS esters to form a thioester, this linkage is also susceptible to hydrolysis and can be less stable than the desired amide bond. stackexchange.comresearchgate.net

Table 2: Relative Reactivity of Nucleophilic Amino Acid Side Chains with NHS Esters

| Amino Acid | Functional Group | Relative Reactivity | Stability of Resulting Linkage |

|---|---|---|---|

| Lysine | Primary Amine (ε-NH₂) | High | Very Stable (Amide) |

| N-terminus | Primary Amine (α-NH₂) | High | Very Stable (Amide) |

| Cysteine | Sulfhydryl (-SH) | Moderate | Less Stable (Thioester) |

| Serine/Threonine | Hydroxyl (-OH) | Low | Unstable (Ester) |

| Tyrosine | Phenolic Hydroxyl (-OH) | Low | Unstable (Ester) |

| Arginine | Guanidinium | Very Low | N/A |

Note: This table provides a general overview of reactivity trends.

The outcome of the reaction with L-Phenylalanine NHS ester is highly dependent on the reaction conditions.

Solvent Systems: Many NHS esters, particularly those without charged groups, have limited solubility in aqueous buffers. thermofisher.com Therefore, a water-miscible organic co-solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) is often used to dissolve the reagent before adding it to the aqueous reaction mixture. lumiprobe.combroadpharm.com The presence of these organic solvents can influence the reaction rates and the solubility of the reactants. It is crucial to use high-purity, amine-free solvents to avoid unwanted side reactions. lumiprobe.com

pH: The pH of the reaction buffer is a critical parameter. The optimal pH for the reaction of NHS esters with primary amines is typically between 7.2 and 8.5. thermofisher.com Below this range, the concentration of the deprotonated, nucleophilic amine is low, leading to a slow reaction rate. Above this range, the rate of hydrolysis of the NHS ester increases significantly, which competes with the desired aminolysis reaction and reduces the conjugation efficiency. thermofisher.comlumiprobe.com

Temperature: The reaction rate is also temperature-dependent. Reactions are often carried out at room temperature or at 4°C. thermofisher.com Lower temperatures can be used to slow down the competing hydrolysis reaction, which can be beneficial when working with sensitive proteins or when longer reaction times are required. neb.comresearchgate.net

Hydrolytic Stability and Competing Degradation Pathways

A primary competing reaction for the aminolysis of L-Phenylalanine NHS ester is hydrolysis. In the presence of water, the NHS ester can be hydrolyzed back to the corresponding carboxylic acid (L-Phenylalanine) and N-hydroxysuccinimide. thermofisher.com This reaction is uncatalyzed at neutral pH but is significantly accelerated at higher pH due to the increased concentration of hydroxide (B78521) ions, which act as nucleophiles. thermofisher.com

The half-life of NHS esters in aqueous solution is highly pH-dependent. For example, a typical NHS ester might have a half-life of several hours at pH 7 but only minutes at pH 9. gbiosciences.com This inherent instability in aqueous solutions necessitates that the NHS ester be dissolved and used promptly for bioconjugation reactions. broadpharm.com

Besides hydrolysis, other degradation pathways are less common under typical bioconjugation conditions but can include reactions with buffer components if they contain nucleophiles (e.g., Tris buffer). interchim.fr Therefore, the choice of buffer is critical, with non-nucleophilic buffers such as phosphate (B84403), bicarbonate, or HEPES being preferred. thermofisher.com

Table 3: Half-life of a Typical NHS Ester at Different pH Values (at 4°C)

| pH | Approximate Half-life |

|---|---|

| 7.0 | 4-5 hours |

| 8.0 | ~1 hour |

Source: thermofisher.com. Note: These are general values for NHS esters and may vary for this compound.

Factors Affecting Hydrolysis Rate and Strategies for Mitigation

The hydrolysis of L-Phenylalanine NHS ester to L-Phenylalanine and N-hydroxysuccinimide is a significant competing reaction that can substantially lower the efficiency of the desired amidation. The rate of this hydrolysis is influenced by several key factors, most notably pH, temperature, and buffer composition.

pH: The stability of NHS esters is highly pH-dependent. The rate of hydrolysis increases significantly with increasing pH. At acidic to neutral pH, the ester is relatively stable. However, as the pH becomes more alkaline, the concentration of hydroxide ions (a potent nucleophile) increases, leading to a more rapid cleavage of the ester bond. The optimal pH for the reaction of NHS esters with primary amines is typically in the range of 7.2 to 8.5. This range represents a compromise: it is high enough to ensure a significant population of deprotonated, nucleophilic primary amines, yet not so high as to cause excessively rapid hydrolysis of the NHS ester. For instance, the half-life of an NHS ester can decrease from hours at pH 7 to mere minutes at pH 9.

Temperature: As with most chemical reactions, the rate of hydrolysis of L-Phenylalanine NHS ester increases with temperature. Higher temperatures provide the necessary activation energy for the hydrolytic reaction to proceed more quickly. Therefore, conjugation reactions are often carried out at room temperature or even at 4°C to minimize the rate of hydrolysis and allow the slower amidation reaction to proceed to a greater extent.

Buffer Composition: The choice of buffer can also impact the hydrolysis rate. Buffers containing primary amines, such as Tris, are generally avoided as they can compete with the target molecule for reaction with the NHS ester. Phosphate, carbonate-bicarbonate, HEPES, and borate (B1201080) buffers are commonly used.

Strategies for Mitigation:

To minimize the impact of hydrolysis and maximize the yield of the desired amide product, several strategies can be employed:

pH Control: Maintaining the reaction pH within the optimal range of 7.2-8.5 is critical.

Temperature Management: Performing reactions at room temperature or 4°C can significantly slow the rate of hydrolysis.

Reagent Concentration: Using a higher concentration of the amine-containing target molecule can favor the bimolecular amidation reaction over the pseudo-first-order hydrolysis.

Reaction Time: Optimizing the reaction time is important. The reaction should be allowed to proceed long enough for significant amidation to occur but should be quenched before extensive hydrolysis of the remaining NHS ester takes place.

Solvent Choice: While aqueous buffers are common, the use of aprotic organic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to dissolve the NHS ester before addition to the aqueous reaction mixture can be beneficial, though care must be taken as these can also influence reaction rates.

| pH | Temperature (°C) | Relative Hydrolysis Rate | Mitigation Strategy |

|---|---|---|---|

| 6.0 | 25 | Low | Sub-optimal for amination due to protonated amines |

| 7.4 | 25 | Moderate | Optimize reagent concentration and reaction time |

| 8.5 | 25 | High | Use of higher reactant concentrations, shorter reaction times |

| 7.4 | 4 | Low | Longer reaction times may be required for amination |

| 8.5 | 4 | Moderate | Balance between amine reactivity and ester stability |

Byproduct Formation and its Implications for Reaction Efficiency

The primary byproduct of the hydrolysis of L-Phenylalanine NHS ester is N-hydroxysuccinimide (NHS) and the regenerated L-Phenylalanine . In the context of the synthesis of the NHS ester itself, which is often achieved using a carbodiimide (B86325) coupling agent like N,N'-dicyclohexylcarbodiimide (DCC), a significant byproduct is the corresponding urea (B33335) derivative (e.g., N,N'-dicyclohexylurea ).

Reduced Yield: The most direct consequence of byproduct formation through hydrolysis is a reduction in the yield of the desired amide conjugate. Every molecule of L-Phenylalanine NHS ester that is hydrolyzed is one less molecule available to react with the target amine.

Reaction Monitoring: The release of N-hydroxysuccinimide can be used to monitor the progress of both the desired amidation and the competing hydrolysis, as NHS has a characteristic UV absorbance.

Purification Challenges: The presence of byproducts necessitates downstream purification steps to isolate the desired product. While N-hydroxysuccinimide is generally water-soluble and can be removed relatively easily, urea byproducts from the synthesis step can be more challenging to separate.

The efficiency of the coupling reaction is therefore a function of the relative rates of amidation and hydrolysis. To favor the formation of the desired product, conditions are chosen to maximize the rate of the reaction with the target amine while minimizing the rate of hydrolysis.

| Byproduct | Origin | Implication for Reaction Efficiency |

|---|---|---|

| N-hydroxysuccinimide (NHS) | Hydrolysis of L-Phenylalanine NHS ester; Amidation reaction | Indicates consumption of the activated ester; Can be used for reaction monitoring |

| L-Phenylalanine | Hydrolysis of L-Phenylalanine NHS ester | Represents loss of the activated amino acid, reducing product yield |

| N,N'-dicyclohexylurea (DCU) | Synthesis of the NHS ester using DCC | Requires removal during purification of the NHS ester |

| N-acylurea | Side reaction during carbodiimide-mediated activation | Irreversible loss of the carboxylic acid, reducing NHS ester yield |

Applications in Advanced Peptide and Protein Chemistry

Utilization as an Activated Building Block in Peptide Synthesis

The primary application of L-Phenylalanine NHS ester hydrobromide in synthesis is as an "activated" form of the amino acid L-phenylalanine. The N-hydroxysuccinimide leaving group facilitates the efficient formation of a peptide bond with the N-terminal amine of a growing peptide chain, a fundamental reaction in peptide synthesis.

Integration into Solid-Phase Peptide Synthesis (SPPS) Protocols

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide chemistry, allowing for the stepwise assembly of amino acids into a desired peptide sequence on a solid support or resin. nih.govluxembourg-bio.com L-Phenylalanine NHS ester can be integrated into SPPS protocols, particularly in strategies that utilize pre-activated amino acid derivatives. In a typical Fmoc-based SPPS cycle, the N-terminal Fmoc protecting group of the resin-bound peptide is removed, and the next amino acid in the sequence is introduced. du.ac.inuci.edu Using the NHS ester of phenylalanine provides a highly reactive species that can be coupled to the free amine, driving the reaction to completion and ensuring high yields in the elongation of the peptide chain. luxembourg-bio.comnih.gov This method is valued for its efficiency and the mild conditions required for the coupling step.

Application in Solution-Phase Peptide Synthesis and Fragment Condensation

While SPPS is dominant, solution-phase peptide synthesis remains crucial, especially for large-scale production and the synthesis of very long peptides through fragment condensation. springernature.comresearchgate.net In this approach, smaller, protected peptide fragments are synthesized and then coupled together in solution. springernature.comresearchgate.net L-Phenylalanine NHS ester is valuable in this context for activating the C-terminus of a peptide fragment that ends with phenylalanine. mdpi.com This activation enables its efficient ligation to the N-terminus of another peptide fragment. nih.gov The high reactivity of the NHS ester helps to overcome the steric hindrance and potentially lower reactivity of large peptide fragments, making it a key tool for assembling complex protein structures from smaller synthetic pieces. researchgate.net

| Feature | Solid-Phase Peptide Synthesis (SPPS) | Solution-Phase Fragment Condensation |

|---|---|---|

| Primary Use | Stepwise addition of a single activated phenylalanine residue to a resin-bound peptide. | Activation of the C-terminal phenylalanine of a peptide fragment for coupling with another fragment in solution. |

| Scale | Typically used for research-scale (mg) to medium-scale (g) synthesis. | Often preferred for large-scale (multi-Kg) synthesis and for very long peptides. |

| Key Advantage | High coupling efficiency and simplified purification by washing the solid support. luxembourg-bio.com | Allows for the synthesis of larger proteins by joining purified fragments; purification of intermediates is possible. springernature.com |

| Challenge | Potential for aggregation of the growing peptide chain on the resin in "difficult sequences". luxembourg-bio.com | Solubility issues with large protected fragments and potential for racemization at the activated C-terminus. springernature.com |

Synthesis of Peptides Containing Non-Canonical Phenylalanine Derivatives

The methodology of using NHS esters extends to the incorporation of non-canonical, or unnatural, amino acids into peptides to bestow novel functions. nih.govresearchgate.net Researchers can synthesize derivatives of phenylalanine—such as those containing fluorescent tags, cross-linkers, or bioorthogonal handles (e.g., azides or alkynes)—and then convert them into their corresponding NHS esters. nih.govnih.gov These activated, non-canonical building blocks can then be incorporated into peptides using either SPPS or solution-phase techniques. nih.govnih.gov This powerful strategy allows for the creation of peptides with tailored properties for applications in drug discovery, molecular imaging, and materials science. researchgate.net For instance, a phenylalanine derivative containing a photoreactive group could be introduced into a peptide to study protein-protein interactions upon light activation.

Site-Specific Modification of Peptides and Proteins

Beyond its role in building peptides from scratch, L-Phenylalanine NHS ester and related NHS esters are widely used for the chemical modification of existing peptides and proteins. nih.govnih.gov This process, often termed bioconjugation, is critical for attaching probes, drugs, or other molecules to proteins to study their function or create therapeutics.

Covalent Attachment to N-Terminal Amines and Lysine (B10760008) Residues

The primary targets for NHS esters on proteins are the free primary amino groups. nih.govnih.gov These are found at the N-terminus of every polypeptide chain (the α-amino group) and on the side chain of lysine residues (the ε-amino group). nih.govmdpi.com The NHS ester reacts with these nucleophilic amines via a nucleophilic acyl substitution reaction to form a stable, covalent amide bond. glenresearch.com

The relative reactivity of the N-terminal α-amine versus the lysine ε-amine is pH-dependent. The pKa of the N-terminal amine is typically lower (around 7-8) than that of the lysine side chain (around 10.5). nih.govmdpi.com By carefully controlling the reaction pH, one can favor modification at the N-terminus. At a near-neutral pH (e.g., pH 7.0-7.5), the N-terminal amine is more deprotonated and thus more nucleophilic than the lysine amines, allowing for a degree of site-selectivity. mdpi.com However, at more alkaline pH values (pH 8-9), both types of amines are reactive, often leading to heterogeneous labeling at multiple lysine sites across the protein. glenresearch.combiorxiv.org

| pH Range | Primary Target | Rationale | Outcome |

|---|---|---|---|

| 7.0 - 7.5 | N-Terminal α-Amine | The N-terminal amine (pKa ~7-8) is significantly deprotonated and nucleophilic, while lysine ε-amines (pKa ~10.5) are mostly protonated and unreactive. nih.govmdpi.com | Preferential, more selective labeling at the N-terminus. |

| 8.0 - 9.0 | N-Terminal α-Amine & Lysine ε-Amines | Both N-terminal and lysine amines are sufficiently deprotonated to react efficiently with the NHS ester. biorxiv.org | Less selective, leading to heterogeneous labeling at the N-terminus and multiple lysine residues. nih.gov |

Strategies for Selective Labeling in Complex Proteomes

Labeling proteins within a complex mixture, such as a cell lysate (a proteome), presents significant challenges due to the vast number of potential reaction sites. While traditional NHS ester labeling is often non-selective in such environments, leading to modification of numerous lysine residues on many different proteins, advanced strategies have been developed to enhance selectivity. nih.govnih.gov

One innovative method transforms the NHS ester into a more chemoselective reagent in situ. For example, an NHS ester can be converted into a thioester by reacting it with a thiol-containing molecule like 2-mercaptoethanesulfonate (MESNa). nih.govresearchgate.net This newly formed thioester can then participate in a Native Chemical Ligation (NCL)-type reaction, which is highly specific for proteins that have an N-terminal cysteine residue. nih.govresearchgate.net This two-step, "one-pot" approach allows a generic, amine-reactive NHS ester to be repurposed for highly selective labeling of a specific protein engineered to contain an N-terminal cysteine, even within a complex proteome. researchgate.net This strategy is particularly powerful for chemical proteomics applications, where the goal is to attach probes to specific proteins to study their interactions, localization, or activity in a native biological context. biorxiv.org

Engineering of Conjugates for Structural and Functional Studies

The strategic use of this compound and its analogs is pivotal in the engineering of molecular conjugates designed for the detailed investigation of peptide and protein structures and functions. The N-hydroxysuccinimide (NHS) ester moiety serves as an efficient reactive handle for coupling the phenylalanine residue to primary amino groups, such as the N-terminus of a polypeptide chain or the ε-amino group of lysine residues, forming a stable amide bond. This conjugation capability allows researchers to introduce the specific biophysical and biochemical properties of phenylalanine—or a derivatized version of it—into a target protein or peptide, thereby creating a powerful tool for analysis.

The reaction between an NHS ester and a primary amine is highly efficient and proceeds under mild pH conditions, typically in a bicarbonate or phosphate (B84403) buffer at a pH of 7.4 to 8.5. This selectivity and the stability of the resulting amide linkage make NHS esters, including this compound, ideal reagents for bioconjugation.

Detailed Research Findings

Research in this area leverages phenylalanine-containing conjugates to probe molecular architecture and biological activity through several key methodologies:

Cross-linking for Structural Mapping: While L-Phenylalanine NHS Ester itself is not a cross-linker, derivatives of phenylalanine are widely used for this purpose. For instance, photoreactive analogs like p-benzoyl-L-phenylalanine (Bpa) can be incorporated into a peptide or protein structure. Upon photoactivation, the benzophenone (B1666685) group forms a covalent bond with nearby amino acid residues, providing critical distance constraints that help in mapping protein folding, identifying interaction interfaces between proteins, and elucidating the three-dimensional structure of protein complexes. The use of isotopically labeled versions, such as ¹³C-labeled Bpa, further enhances the reliability of identifying cross-linked products by mass spectrometry.

NMR Spectroscopy Probes: The incorporation of phenylalanine labeled with NMR-active isotopes (e.g., ¹⁹F) provides a highly sensitive probe for studying protein structure and dynamics. In one study, 4-¹⁹F-phenylalanine was incorporated into the intestinal fatty acid-binding protein (IFABP). The fluorine NMR signals from the eight distinct phenylalanine residues lining the binding pocket reported on their local chemical environment, revealing conformational heterogeneity in both the ligand-free (apo) and ligand-bound (holo) states of the protein. Such studies are invaluable for understanding the subtle conformational changes that govern protein function and ligand binding.

Probing Enzyme Active Sites and Function: Conjugates can be engineered to probe the function of specific protein domains. For example, attaching biotin (B1667282) to a protein via an NHS ester (such as NHS-biotin) can be used in binding studies to investigate active sites. The phenylalanine component of a conjugate can help target hydrophobic pockets within an enzyme's active site. Structural studies of human placental alkaline phosphatase in complex with L-phenylalanine have provided direct insight into how this amino acid acts as an uncompetitive inhibitor by binding to a hydrophobic pocket at the active site. This provides a basis for designing conjugates that can probe or modulate enzyme activity.

Furthermore, the introduction of L-phenylalanine into a peptide sequence can dramatically alter its biological function. Research on the antimicrobial peptide protonectin demonstrated that adding L-phenylalanine created a derivative (phe-Prt) with enhanced selective antibacterial activity against Gram-positive bacteria. This highlights how conjugation with phenylalanine can be used to engineer the functional properties of bioactive peptides.

The following tables summarize the applications and findings discussed:

Table 1: Applications of Phenylalanine-based Conjugates in Structural Analysis

| Technique | Phenylalanine Derivative Example | Information Obtained |

|---|---|---|

| Cross-linking Mass Spectrometry | p-benzoyl-L-phenylalanine (Bpa) | Provides distance constraints between amino acids; maps protein-protein interaction sites and 3D structures. |

| ¹⁹F-NMR Spectroscopy | 4-¹⁹F-phenylalanine | Reports on local chemical environment, conformational changes, protein dynamics, and ligand binding. |

| X-ray Crystallography | L-phenylalanine (as a ligand) | Reveals binding modes in active sites and provides structural data on inhibition mechanisms. |

Table 2: Examples of Engineered Conjugates for Functional Studies

| Conjugate Type | Purpose | Key Finding |

|---|---|---|

| Antimicrobial Peptide-Phe Conjugate | To enhance antibacterial selectivity. | The introduction of L-phenylalanine into the peptide protonectin resulted in a derivative with significant selectivity for Gram-positive bacteria. |

| Enzyme-Inhibitor Complex | To understand the mechanism of uncompetitive inhibition. | L-phenylalanine binds to a peripheral, hydrophobic active site pocket in placental alkaline phosphatase, elucidating its inhibitory function. |

| Protein-NMR Probe Conjugate | To study conformational heterogeneity. | ¹⁹F-phenylalanine labels revealed that multiple conformations exist in the binding pocket of intestinal fatty acid-binding protein, contributing to its function. |

Applications in Chemical Biology and Bioconjugation

Covalent Labeling and Functionalization of Biomolecules

The primary application of L-Phenylalanine NHS Ester Hydrobromide and related compounds is the covalent modification of biomolecules. The reaction is typically carried out in aqueous buffers at a slightly alkaline pH of 8.3-8.5 to ensure the target amino groups are deprotonated and thus nucleophilic, while minimizing the hydrolysis of the NHS ester itself. lumiprobe.comlumiprobe.com If the specific NHS ester has poor water solubility, it can be dissolved in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) before being added to the aqueous solution of the biomolecule. windows.netinterchim.fr

A common use for NHS ester chemistry is the attachment of fluorescent dyes to proteins and other biomolecules. lumiprobe.comnih.gov By using a fluorescent molecule that has been derivatized with an NHS ester group, researchers can covalently label proteins on their primary amines. researchgate.net This enables the visualization of protein localization and dynamics within cells, quantification in assays, and tracking in various biological systems. For instance, 5-(and-6)-carboxyfluorescein, succinimidyl ester is a widely used reagent for fluorescently labeling the amino terminus of proteins. nih.govresearchgate.net

Table 1: Examples of Fluorescent Dye Classes Used as NHS Esters for Labeling

| Dye Class | Emission Color | Typical Application |

|---|---|---|

| Fluoresceins (e.g., FAM) | Green | General protein labeling, FRET |

| Rhodamines (e.g., TAMRA) | Orange-Red | Fluorescence polarization assays |

| Cyanines (e.g., Cy3, Cy5) | Red / Far-Red | Microscopy, FRET, Western blotting |

This table presents common classes of fluorescent dyes frequently derivatized as NHS esters for biomolecule conjugation.

Affinity tags are crucial tools for isolating and enriching specific proteins or complexes from complex biological mixtures. Biotin (B1667282) is a widely used affinity tag due to its extremely high affinity for streptavidin and avidin. NHS esters of biotin are commercially available and allow for the straightforward covalent attachment of biotin to proteins via their lysine (B10760008) residues. nih.gov While highly effective, studies have shown that under certain conditions, NHS esters of biotin can also acylate other side chains, such as serine, tyrosine, and even arginine, in a sequence-dependent manner. nih.gov This biotinylation strategy is fundamental for techniques like affinity chromatography, western blotting, and surface immobilization experiments. nih.gov

NHS ester chemistry is also employed to functionalize nucleic acids. interchim.fr Synthetic oligonucleotides can be prepared with a primary amino group, often introduced at the 5' or 3' terminus via a linker arm (e.g., Amino-Modifier C6). sigmaaldrich.com This amino-modified DNA or RNA can then be reacted with an NHS ester of a desired molecule, such as a fluorescent dye or a quencher. This post-synthesis modification is a standard procedure for creating probes for various molecular biology applications, including real-time PCR, fluorescence in situ hybridization (FISH), and Förster resonance energy transfer (FRET) studies. sigmaaldrich.com The conjugation process involves dissolving the amino-labeled oligonucleotide in a buffer (e.g., sodium tetraborate, pH 8.5) and reacting it with the NHS ester dissolved in DMSO. sigmaaldrich.com

Design and Synthesis of Reactivity-Based Chemical Probes

Beyond simple labeling, the reactivity of the NHS ester group has been leveraged to design sophisticated chemical probes for exploring protein function and identifying new therapeutic targets on a proteome-wide scale. nih.govnih.gov

Activity-based protein profiling (ABPP) is a powerful chemoproteomic strategy that uses reactivity-based probes to map functional and ligandable sites in complex proteomes. nomuraresearchgroup.com Researchers have demonstrated that alkyne-functionalized NHS esters can act as versatile probes to map the reactivity of a wide range of nucleophilic "hotspots" on proteins. nih.govnih.gov While NHS esters are known to react with lysines, these studies revealed that they also label serines, threonines, and tyrosines. nomuraresearchgroup.com In one study using an NHS-ester-alkyne probe on a mouse liver proteome, over 3000 probe-modified peptides were identified. nomuraresearchgroup.com This approach allows for the discovery of previously unknown binding sites, including active sites, allosteric sites, and protein-protein interaction interfaces, thereby expanding the "druggable" proteome. nih.govresearchgate.net

Table 2: Nucleophilic Residues Targeted by an NHS-Ester-Alkyne Probe in a Mouse Liver Proteome Study

| Amino Acid Residue | Percentage of Total Modified Peptides |

|---|---|

| Lysine | ~50% |

| Serine | ~18% |

| Threonine | ~17% |

| Tyrosine | Detected |

| Arginine | Detected |

Data adapted from chemoproteomic studies showcasing the versatility of NHS ester probes beyond lysine targeting. nomuraresearchgroup.com

Fragment-based drug discovery (FBDD) is a strategy that screens small molecules ("fragments") for weak binding to a protein target, which can then be optimized into more potent leads. semanticscholar.org Integrating this approach with covalent chemistry has led to the development of covalent fragment-based ligand discovery. nih.gov In this context, a compound like this compound can be considered a covalent fragment. The phenylalanine moiety is the "fragment" that provides a potential binding interaction with a protein, while the NHS ester acts as a reactive "warhead" that forms a covalent bond, typically with a nearby lysine residue. semanticscholar.orgnih.gov By screening libraries of NHS ester-containing fragments, researchers can identify selective covalent probes for specific protein targets. This strategy has successfully identified ligands for targets such as dihydropyrimidine (B8664642) dehydrogenase (DPYD), aldehyde dehydrogenase (ALDH2), and glutathione (B108866) S-transferase theta 1 (GSTT1). nih.govnih.gov This approach is powerful because it can identify novel druggable sites and provides a direct method for confirming target engagement using mass spectrometry. semanticscholar.orgnih.gov

Creation of Biologically Relevant Conjugates for In Vitro Research

The use of this compound in chemical biology and bioconjugation facilitates the creation of specialized molecular tools for laboratory-based (in vitro) research. This compound serves as a critical linker, enabling the covalent attachment of the L-phenylalanine amino acid to other molecules of interest, thereby generating conjugates with novel properties and functions for scientific investigation.

The core of this application lies in the reactivity of the N-hydroxysuccinimide (NHS) ester group. The NHS ester is a well-established functional group in bioconjugation chemistry, known for its ability to react efficiently with primary amino groups (-NH2) present on biomolecules such as proteins, peptides, and certain modified nucleic acids. chemimpex.com This reaction, which proceeds optimally at a slightly alkaline pH (typically 8.3-8.5), results in the formation of a stable amide bond, effectively coupling the L-phenylalanine moiety to the target molecule. researchgate.net The hydrobromide salt form of the compound often enhances its stability and solubility in aqueous buffers used for these conjugation reactions.

By conjugating L-phenylalanine to various research agents, scientists can create tools to probe biological systems, investigate molecular interactions, and develop new assays. For instance, attaching L-phenylalanine to a fluorescent dye can create a probe to track the uptake and localization of this amino acid in cells. Similarly, conjugating it to a known drug molecule can aid in studying how the addition of this amino acid affects the drug's interaction with its target.

Enabling Targeted Delivery Systems for Research Agents

A significant application of this compound in in vitro research is in the construction of targeted delivery systems for various agents. The principle behind this is to utilize the natural transport mechanisms for L-phenylalanine to deliver a payload to specific cells or tissues that express the corresponding transporters.

The L-type amino acid transporter 1 (LAT1) is a key transporter for large neutral amino acids, including L-phenylalanine. nih.gov This transporter is often overexpressed in certain cell types, such as cancer cells, to meet their high demand for nutrients for growth and proliferation. researchgate.net Researchers can exploit this characteristic by using L-phenylalanine as a "Trojan horse" to carry research agents into these cells.

By using this compound, a research agent containing a primary amine can be conjugated to L-phenylalanine. The resulting conjugate is designed to be recognized and transported by LAT1. This strategy can be used to deliver a variety of payloads for research purposes, such as:

Fluorescent Probes: To visualize and track the distribution of LAT1-expressing cells in a mixed cell culture.

Cytotoxic Agents: To selectively kill LAT1-overexpressing cancer cells in a co-culture with normal cells for preclinical studies.

Small Molecule Inhibitors: To study the intracellular effects of an inhibitor that may have poor cell permeability on its own.

The table below illustrates the conceptual design of such targeted research agents.

| Research Agent | Target Application | Rationale for L-Phenylalanine Conjugation |

| Fluorescein | In vitro imaging of LAT1-expressing cells | To facilitate uptake of the fluorescent dye into target cells via the LAT1 transporter for visualization. |

| Doxorubicin | Selective killing of cancer cells in co-culture | To enhance the delivery of the cytotoxic agent to cancer cells overexpressing LAT1. |

| Kinase Inhibitor | Studying intracellular signaling pathways | To overcome poor membrane permeability and deliver the inhibitor to its intracellular target. |

This targeted approach allows for more precise investigations at the cellular level, providing valuable data on the efficacy and selectivity of potential therapeutic strategies.

Modification of Protein Function for Biochemical Investigations

This compound can also be employed to modify the function of proteins for biochemical studies. While NHS esters are commonly used for non-selective labeling of lysine residues on a protein's surface, the introduction of L-phenylalanine can impart specific properties to the modified protein. nih.gov

The covalent attachment of L-phenylalanine to a protein can alter its biochemical and biophysical properties in several ways, providing insights into the protein's structure and function. Some examples of such modifications and their research applications include:

Altering Protein-Protein Interactions: The bulky and hydrophobic nature of the phenyl group of phenylalanine can disrupt or, in some cases, enhance the interaction between two proteins. By strategically modifying lysine residues at a protein-protein interface, researchers can map the key residues involved in the interaction.

Modifying Enzyme Activity: Attaching L-phenylalanine near the active site of an enzyme could sterically hinder substrate binding, leading to a decrease in enzymatic activity. This can be a useful tool to probe the structure of the active site.

Enhancing Protein Stability: The introduction of hydrophobic phenylalanine residues on the protein surface can in some cases promote stabilizing intramolecular interactions or influence the protein's oligomerization state.

Recent advancements in protein modification have also focused on achieving site-specific conjugation to native amino acid residues, including phenylalanine itself, through methods like photoredox catalysis. nih.govchemrxiv.org While this compound is primarily used for amine modification, the resulting conjugates can be used as standards or controls in these more advanced studies.

The following table summarizes the potential effects of protein modification with L-phenylalanine for biochemical investigations.

| Protein Target | Modification Goal | Potential Outcome for Investigation |

| A signaling protein with a known interaction partner | Disrupting a protein-protein interaction | Identification of key interface residues. |

| An enzyme with a solvent-exposed active site | Probing the active site accessibility | Correlation of modification extent with loss of activity. |

| A protein prone to aggregation | Investigating the role of surface hydrophobicity | Assessment of changes in aggregation propensity. |

Through these modifications, researchers can gain a deeper understanding of the relationship between a protein's structure and its biological function.

Applications in Materials Science and Polymer Chemistry

Incorporation into Polymeric Architectures

The integration of amino acid residues into synthetic polymers can impart unique characteristics such as biocompatibility, biodegradability, and the ability to form secondary structures. L-Phenylalanine NHS Ester Hydrobromide is a key reagent in this context, allowing for the controlled introduction of phenylalanine into polymer backbones and side chains.

Amino acid-based polyesteramides (PEAs) are a class of biodegradable polymers that combine the favorable mechanical properties of polyesters with the biological recognition motifs of polyamides. The synthesis of PEAs can be achieved through various polycondensation techniques. While direct polycondensation of amino acids with diols and dicarboxylic acids is a common method, the use of activated amino acid derivatives can offer better control over the polymerization process. L-Phenylalanine has been incorporated into polyesteramides to enhance their thermal and mechanical properties. For instance, L-phenylalanine-ε-caprolactone-based polyesteramides have been synthesized via melt polycondensation, resulting in polymers with increased glass transition temperatures and good thermal stability. frontiersin.org Although not explicitly detailing the use of the NHS ester, this work highlights the value of incorporating phenylalanine into PEA backbones. The NHS ester of L-phenylalanine would be particularly useful in solution-phase polycondensation or for grafting phenylalanine onto pre-existing polymer chains containing amine groups.

The synthesis of poly(amino acid)s, or polypeptides, is another area where activated amino acid precursors are essential. The most common method for synthesizing high molecular weight polypeptides is the ring-opening polymerization (ROP) of α-amino acid N-carboxyanhydrides (NCAs). illinois.edu However, active ester polymerization provides an alternative route, particularly for the synthesis of sequence-controlled polypeptides. While the direct polymerization of NHS esters of amino acids is not the standard method for high molecular weight homopolymers, they are instrumental in post-polymerization modification and the synthesis of block copolymers.

Table 1: Properties of L-Phenylalanine-ε-caprolactone-based Polyesteramides (PCPs)

| Molar Ratio (CL/Phe) | Glass Transition Temperature (Tg, °C) | Thermal Stability (Td,10%, °C) | Crystallinity |

|---|---|---|---|

| 95/5 | -58.2 | 345.5 | Amorphous |

| 90/10 | -55.1 | 348.2 | Semi-crystalline |

| 80/20 | -50.7 | 355.8 | Semi-crystalline |

| 70/30 | -45.3 | 360.1 | Amorphous |

Block copolymers composed of a synthetic polymer block and a polypeptide block can self-assemble into a variety of ordered nanostructures, making them attractive for applications in nanotechnology and drug delivery. The synthesis of such block copolymers often involves the use of a macroinitiator to initiate the polymerization of the second block. For example, a primary amine-terminated synthetic polymer can be used to initiate the ROP of an amino acid NCA. mdpi.com

This compound can be employed in the synthesis of block copolymers through alternative strategies. One approach is to use a polymer with pendant amine groups as a backbone for grafting phenylalanine residues. The reaction of this compound with the amine-functionalized polymer would result in a graft copolymer. Another method involves the synthesis of a polymer with a terminal amine group, which can then be reacted with the NHS ester to create a well-defined end-functionalized polymer. This functionalized polymer can then act as a macroinitiator for the polymerization of a second monomer. Research on poly(L-lactide)-b-poly(L-phenylalanine) hybrid copolymers has demonstrated the successful incorporation of polyphenylalanine blocks, leading to materials with phase-separated domains and unique thermal properties. nih.govnih.gov

Role in Self-Assembly and Supramolecular Structures

The aromatic and hydrophobic nature of the phenylalanine side chain plays a crucial role in directing the self-assembly of molecules into ordered supramolecular structures. This property is exploited in the design of novel biomaterials.

Hydrogels are three-dimensional polymer networks that can absorb large amounts of water, making them suitable for various biomedical applications, including tissue engineering and drug delivery. The self-assembly of small molecules, including amino acid derivatives, can lead to the formation of supramolecular hydrogels. Phenylalanine and its derivatives are known to form hydrogels through a combination of hydrogen bonding, π-π stacking, and hydrophobic interactions. rug.nlacs.org For instance, Fmoc-phenylalanine is a well-studied hydrogelator that forms nanofibrous networks. nih.gov

While this compound itself is a reactive molecule not typically used directly for self-assembly into hydrogels, it is a valuable tool for modifying other molecules to induce or enhance their hydrogelation properties. For example, it can be used to attach phenylalanine residues to hydrophilic polymers, thereby introducing hydrophobic and aromatic interactions that can drive hydrogel formation. This approach allows for the design of biomaterial scaffolds with tunable mechanical properties and biological functionality.

The self-assembly of phenylalanine-containing molecules can also lead to the formation of various nanomaterials with well-defined shapes, such as nanofibers, nanotubes, and nanospheres. These nanostructures have potential applications in areas like nanoelectronics and catalysis. The precise control over the molecular structure of the building blocks is critical for achieving the desired topology. By using this compound, researchers can covalently link phenylalanine to different molecular scaffolds, thereby programming their self-assembly into specific nanostructures. This strategy allows for the bottom-up fabrication of complex nanomaterials.

Functionalization of Surfaces and Nanoparticles for Advanced Research Platforms

The ability to modify the surfaces of materials at the molecular level is crucial for the development of advanced research platforms, such as biosensors, targeted drug delivery systems, and cell culture substrates. This compound is an ideal reagent for surface functionalization due to the high reactivity of the NHS ester towards amine groups, which can be introduced onto a variety of surfaces.

The functionalization of nanoparticles with biologically relevant molecules is an active area of research. For example, poly(lactic-co-glycolic acid) (PLGA) nanoparticles have been functionalized with phenylalanine dipeptides to enhance their interaction with specific transporters in the body. upc.eduresearchgate.net In a typical procedure, the carboxylic acid groups on the surface of the PLGA nanoparticles are activated with EDC and NHS to form NHS esters. These activated nanoparticles are then reacted with the amine groups of the phenylalanine-containing ligand. researchgate.net This demonstrates the utility of NHS ester chemistry in conjugating phenylalanine derivatives to nanoparticle surfaces. This compound could be directly used to functionalize surfaces that have been pre-coated with a layer of amine-containing molecules. This surface modification can be used to control protein adsorption, cell adhesion, and other biological interactions at the material interface.

Table 2: Characterization of Phenylalanine Dipeptide Functionalized PLGA Nanoparticles

| Parameter | Non-functionalized Nanoparticles (NP-MH) | Phenylalanine Dipeptide-functionalized Nanoparticles (NPphe-MH) |

|---|---|---|

| Size (nm) | 185.4 ± 2.1 | 193.7 ± 3.4 |

| Polydispersity Index (PDI) | 0.09 ± 0.01 | 0.12 ± 0.02 |

| Zeta Potential (mV) | -25.3 ± 1.5 | -22.1 ± 0.9 |

| Encapsulation Efficiency (%) | 85.2 ± 3.7 | 89.5 ± 2.9 |

Advanced Analytical and Spectroscopic Characterization in Research Contexts

Chromatographic Techniques for Reaction Monitoring and Purity Assessment

Chromatographic methods are indispensable for monitoring the progress of conjugation reactions involving L-Phenylalanine NHS Ester Hydrobromide and for assessing the purity of the final products.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of this compound and its derivatives. helixchrom.comnih.govnih.gov Reversed-phase HPLC, often employing a C18 stationary phase, is particularly well-suited for separating the relatively nonpolar L-Phenylalanine NHS ester from more polar reactants and byproducts. nih.govrsc.org The progress of a conjugation reaction can be effectively monitored by observing the decrease in the peak corresponding to the L-Phenylalanine NHS ester and the concurrent increase in the peak of the desired conjugate. d-nb.info

The purity of the final product is also readily assessed by HPLC. nih.gov A single, sharp peak is indicative of a pure compound, while the presence of additional peaks can signify unreacted starting materials, byproducts such as hydrolyzed L-Phenylalanine, or other impurities. nih.gov UV detection is commonly employed, with the aromatic phenylalanine residue providing a strong chromophore for sensitive detection. rsc.orgtcichemicals.comresearchgate.net

Table 1: Representative HPLC Parameters for Amino Acid Analysis

| Parameter | Value |

| Column | C18 Reversed-Phase |

| Mobile Phase | Gradient of Acetonitrile and Water with 0.1% Trifluoroacetic Acid |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm or 254 nm |

| Injection Volume | 10 µL |

This table presents typical starting parameters for the HPLC analysis of phenylalanine derivatives; method optimization is often necessary for specific applications.

During conjugation reactions, the N-hydroxysuccinimide (NHS) moiety is released as a byproduct. d-nb.inforsc.org The quantification of this NHS byproduct is a critical indicator of reaction efficiency and can also signal the degradation of the this compound reagent due to hydrolysis. d-nb.inforsc.org Due to its highly polar nature, NHS is not well-retained on traditional reversed-phase HPLC columns. researchgate.net

Hydrophilic Interaction Chromatography (HILIC) is an ideal technique for the separation and quantification of polar compounds like NHS. d-nb.inforsc.orgresearchgate.net In HILIC, a polar stationary phase is used with a mobile phase containing a high concentration of a non-polar organic solvent and a small amount of aqueous buffer. This allows for the retention and separation of hydrophilic analytes. By monitoring the amount of released NHS, researchers can indirectly quantify the extent of the conjugation reaction. d-nb.inforsc.org

Table 2: Typical HILIC Conditions for NHS Quantification

| Parameter | Value |

| Column | Zwitterionic or Amide-based HILIC |

| Mobile Phase | 90% Acetonitrile / 10% Aqueous Ammonium Acetate (B1210297) Buffer (pH 7.5) |

| Flow Rate | 0.4 mL/min |

| Detection | UV at 220 nm or 260 nm |

| Injection Volume | 1 µL |

These conditions are illustrative and may require adjustment based on the specific HILIC column and system being used. rsc.org

Spectroscopic Methods for Structural Elucidation and Mechanistic Studies

Spectroscopic techniques are vital for confirming the chemical structure of this compound and its conjugates, as well as for studying the mechanisms of the reactions in which they are involved.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural elucidation of organic molecules, including this compound. rsc.orgchemicalbook.com Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule.

In the ¹H NMR spectrum of L-Phenylalanine NHS Ester, specific resonances can be assigned to the protons of the phenyl group, the alpha- and beta-protons of the phenylalanine backbone, and the protons of the succinimide (B58015) ring. chemicalbook.comhmdb.cabmrb.io The chemical shifts and coupling patterns of these protons confirm the connectivity of the atoms within the molecule.

¹³C NMR spectroscopy provides complementary information, with distinct signals for each carbon atom, including the carbonyl carbons of the ester and the succinimide, the aromatic carbons, and the aliphatic carbons of the phenylalanine and succinimide moieties. bmrb.ioillinois.educore.ac.uk Two-dimensional NMR techniques, such as COSY and HMBC, can be used to further establish the connectivity between protons and carbons, providing definitive structural confirmation.

Table 3: Predicted ¹H NMR Chemical Shifts (δ, ppm) for L-Phenylalanine NHS Ester

| Proton(s) | Predicted Chemical Shift (ppm) |

| Phenyl (Ar-H) | 7.2 - 7.4 |

| Alpha-CH | ~4.5 |

| Beta-CH₂ | ~3.2 |

| Succinimide (CH₂) | ~2.8 |

These are approximate chemical shifts and can vary based on the solvent and other experimental conditions. netlify.apppdx.edu

Table 4: Predicted ¹³C NMR Chemical Shifts (δ, ppm) for L-Phenylalanine NHS Ester

| Carbon(s) | Predicted Chemical Shift (ppm) |

| Ester C=O | ~169 |

| Succinimide C=O | ~170 |

| Aromatic C | 127 - 136 |

| Alpha-CH | ~54 |

| Beta-CH₂ | ~37 |

| Succinimide CH₂ | ~25 |

These are approximate chemical shifts and can vary based on the solvent and other experimental conditions. illinois.educore.ac.uk

Mass spectrometry (MS) is an essential technique for determining the molecular weight of this compound and its conjugates with high accuracy. nist.govosti.gov Electrospray ionization (ESI) is a commonly used soft ionization technique that allows for the analysis of intact molecules, providing a clear molecular ion peak. massbank.euresearchgate.net

Table 5: Expected Key Fragment Ions in MS/MS of an L-Phenylalanine Conjugate

| Fragment Ion | Description |

| [M+H - 115]⁺ | Loss of the N-hydroxysuccinimide group |

| [M+H - 165]⁺ | Loss of the entire L-Phenylalanine residue |

| b and y ions | Fragmentation of the peptide backbone (if applicable) |

| Immonium ion of Phenylalanine (m/z 120.08) | Characteristic fragment for phenylalanine-containing molecules |

The observed fragmentation will depend on the specific structure of the conjugate and the MS/MS conditions. massbank.eu

UV-Vis spectroscopy is a straightforward and effective method for monitoring the progress of reactions involving this compound and for detecting the presence of the aromatic chromophore. sielc.comthermofisher.comomlc.orgnd.edu The phenylalanine residue contains a phenyl group, which absorbs UV light in the region of 250-270 nm. core.ac.uksielc.comthermofisher.comomlc.orgresearchgate.net

The N-hydroxysuccinimide (NHS) leaving group also has a characteristic UV absorbance, typically around 260 nm. thermofisher.com The progress of a conjugation reaction can be monitored by observing the change in absorbance at this wavelength. As the NHS ester reacts and the NHS group is released, the absorbance at 260 nm will increase, providing a real-time indication of reaction kinetics. thermofisher.com This technique is particularly useful for determining the reactivity and stability of the NHS ester reagent. thermofisher.com

Table 6: Characteristic UV Absorbance Maxima

| Compound/Moiety | Approximate λmax (nm) |

| L-Phenylalanine | 258 |

| N-hydroxysuccinimide (NHS) | 260 |

Advanced Techniques for Kinetic Studies and Stability Assessment of NHS Esters

The reactivity and utility of N-hydroxysuccinimide (NHS) esters, including this compound, are critically dependent on their kinetic behavior and stability, particularly in aqueous environments. nih.govrsc.org In many bioconjugation applications, the desired aminolysis reaction (reaction with primary amines) is in direct competition with hydrolysis, the reaction with water. nih.govthermofisher.com This competition makes a thorough understanding of the reaction kinetics and ester stability paramount for optimizing conjugation efficiency and ensuring reproducibility. nih.govrsc.org Advanced analytical and spectroscopic techniques are therefore essential tools in research contexts to characterize these properties.

The primary degradation pathway for NHS esters in aqueous media is hydrolysis, which cleaves the ester bond and renders the compound inactive for amine coupling. thermofisher.comgbiosciences.com The rate of this hydrolysis is significantly influenced by factors such as pH, temperature, and buffer composition. thermofisher.comresearchgate.net Consequently, kinetic studies are designed to quantify the rates of both the desired amidation and the competing hydrolysis under various conditions.

A variety of sophisticated methods are employed to monitor these reactions and assess the long-term stability of NHS ester reagents.

Spectrophotometric Analysis

A classical and widely used method for monitoring the kinetics of NHS ester reactions is UV-Vis spectrophotometry. researchgate.net This technique leverages the fact that the N-hydroxysuccinimide (NHS) leaving group, which is released during both hydrolysis and aminolysis, has a strong absorbance in the 260-280 nm range. thermofisher.comthermofisher.com By monitoring the increase in absorbance at this wavelength over time, researchers can determine the rate of the reaction. nih.gov For instance, the rate of base hydrolysis for dithiobis(succinimidyl propionate) (DSP) in solution has been determined by monitoring the absorbance of the released NHS at 260 nm. nih.gov

While convenient, this method can be limited by interference from other components in the reaction mixture that also absorb UV light, such as proteins containing aromatic amino acids. rsc.orgresearchgate.net To assess the stability and remaining reactivity of an NHS ester reagent, a sample can be intentionally and completely hydrolyzed with a base (e.g., NaOH), and the final absorbance compared to the initial value. thermofisher.comgbiosciences.com

Chromatographic Techniques

High-Performance Liquid Chromatography (HPLC) offers a more precise and powerful approach for kinetic analysis. researchgate.netresearchgate.net HPLC can physically separate the parent NHS ester from its hydrolysis products and the released NHS, allowing for accurate quantification of each species over time. rsc.org This is particularly valuable in complex reaction mixtures.

One study utilized HPLC-MS to assess the hydrolysis kinetics of porphyrin-NHS esters in a carbonate buffer. researchgate.net The researchers were able to track the consumption of the starting NHS ester and the formation of its hydrolyzed product, determining the half-life of the ester under different pH conditions. researchgate.net A specialized form of HPLC, Hydrophilic Interaction Chromatography (HILIC), has been shown to be effective for the quantitative determination of free NHS and N-hydroxysulfosuccinimide (sulfo-NHS), which can be used to assess the degradation of stored NHS ester reagents. rsc.orgrsc.org

Spectroscopic Methods

For studying reactions occurring on surfaces, specialized spectroscopic techniques are required. Infrared Reflection-Absorption Spectroscopy (IR-ERS) has been used to monitor the kinetics of alkaline hydrolysis of NHS-activated ester monolayers on gold films. nih.govacs.org This method allows for the in-situ tracking of changes in the chemical bonds of the surface-bound molecules as the reaction progresses, providing detailed kinetic data for heterogeneous systems. nih.gov

Research Findings on NHS Ester Kinetics

Kinetic studies reveal a strong dependence of NHS ester stability on pH. Hydrolysis rates increase significantly with rising pH. thermofisher.comresearchgate.net For example, the half-life of a typical NHS ester can be several hours at pH 7 but drops to mere minutes at a pH of 8.6 or higher. thermofisher.comthermofisher.com

Detailed research has provided quantitative data on these reaction rates. The hydrolysis half-lives for two different porphyrin-NHS esters (P3-NHS and P4-NHS) were determined at room temperature in a carbonate buffer/10% DMSO solution, as shown in the table below. researchgate.net

| Compound | pH | Half-life (t1/2) in minutes |

|---|---|---|

| P3-NHS | 8.0 | 210 |

| P3-NHS | 8.5 | 180 |

| P3-NHS | 9.0 | 125 |

| P4-NHS | 8.0 | 190 |

| P4-NHS | 8.5 | 130 |

| P4-NHS | 9.0 | 110 |

Similarly, second-order rate constants for hydrolysis have been measured for NHS esters both on surfaces and in solution, highlighting the impact of the local environment on reactivity. nih.gov

| System | Compound | Condition | Second-Order Rate Constant (kh) in M-1s-1 |

|---|---|---|---|

| Heterogeneous (Surface) | DSP-based adlayer | pH 8.50 borate (B1201080) buffer | 1.5 x 103 |

| Homogeneous (Solution) | DSP | pH 8.50 borate buffer | 8.6 x 102 |

| Homogeneous (Solution) | NBS | pH 8.50 borate buffer | 5.7 x 102 |

Stability Assessment

Beyond kinetic studies in solution, the long-term stability of NHS esters as solid reagents is a practical concern for researchers. rsc.org The primary cause of degradation during storage is exposure to moisture. gbiosciences.comresearchgate.net To maintain reactivity, it is crucial to store NHS esters under dry (desiccated) conditions. thermofisher.comresearchgate.net Best practices include storing the reagent in a desiccator, preferably under an inert atmosphere such as argon or nitrogen, and allowing the container to equilibrate to room temperature before opening to prevent water condensation. thermofisher.comresearchgate.net For solutions of NHS esters in organic solvents like DMSO or DMF, using anhydrous-grade solvents and storing aliquots at low temperatures (-20°C or -80°C) can preserve reactivity for extended periods. researchgate.net

Computational and Theoretical Investigations of L Phenylalanine Nhs Ester Systems

Molecular Modeling of Reactivity and Interaction Mechanisms

Molecular modeling encompasses a range of computational techniques used to simulate and predict the behavior of molecules. For L-Phenylalanine NHS ester, these models are crucial for elucidating the intricate details of its reactions, particularly its primary function as an acylating agent for primary amines. By simulating the interactions between the NHS ester and its target nucleophiles, researchers can gain insights into the factors governing reaction speed and selectivity.

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in mapping the energetic landscape of a chemical reaction. nih.govresearchgate.net These calculations can trace the entire reaction path from reactants to products, identifying key structures such as transition states and intermediates. nih.gov For the acylation reaction involving L-Phenylalanine NHS ester, DFT can be used to calculate the activation energy, which is the energy barrier that must be overcome for the reaction to proceed.

The typical reaction involves the nucleophilic attack of an amine on the carbonyl carbon of the ester, leading to a tetrahedral intermediate, followed by the departure of the N-hydroxysuccinimide leaving group to form a stable amide bond. Automated reaction path search methods can exhaustively explore the potential energy surface to ensure all plausible pathways are considered, providing a comprehensive understanding of the mechanism. nih.gov

Table 1: Illustrative DFT Calculation Results for the Acylation of a Generic Primary Amine (R-NH₂) by L-Phenylalanine NHS Ester

| Species | Description | Relative Energy (kcal/mol) |

| Reactants | L-Phenylalanine NHS Ester + R-NH₂ | 0.0 |

| Transition State 1 | Formation of the tetrahedral intermediate | +15.2 |

| Tetrahedral Intermediate | Covalent adduct between ester and amine | -5.8 |

| Transition State 2 | Departure of the NHS leaving group | +12.5 |

| Products | Acylated Product + N-hydroxysuccinimide | -21.0 |

Note: The data in the table is hypothetical and for illustrative purposes to demonstrate the application of quantum chemical calculations.

L-Phenylalanine NHS ester is a highly reactive compound designed to react with nucleophiles. While its primary targets are primary amines, such as the side chain of lysine (B10760008) residues in proteins, other nucleophilic amino acids like serine, threonine, and tyrosine can also react under certain conditions. nih.gov Computational methods can predict the likelihood of reaction at these different sites.

By calculating the activation energies for the attack of different nucleophilic residues on the NHS ester, it is possible to predict the chemoselectivity of the labeling reaction. A lower activation energy implies a faster reaction rate, indicating a preferred site of modification. This predictive capability is invaluable in applications like chemical biology and proteomics, where specific labeling of proteins is desired. nih.gov The distribution of products can be estimated based on the relative energy barriers of the competing reaction pathways.